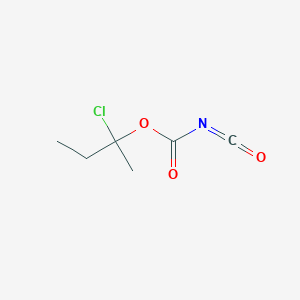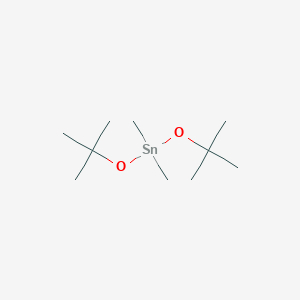
Di-tert-butoxy(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butoxy(dimethyl)stannane is an organotin compound characterized by the presence of two tert-butoxy groups and two methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This compound is particularly notable for its use as a reagent in various chemical reactions due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butoxy(dimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization helps achieve the desired product quality and consistency. Safety measures are crucial due to the potential toxicity and reactivity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butoxy(dimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, halides, and other derivatives, which are valuable intermediates in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
Di-tert-butoxy(dimethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity, which is relevant in environmental and toxicological research.
Medicine: Research into the medicinal applications of organotin compounds explores their potential as anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, including coatings, plastics, and electronic components.
Mecanismo De Acción
The mechanism by which di-tert-butoxy(dimethyl)stannane exerts its effects involves the formation of reactive intermediates, such as tin-centered radicals, during chemical reactions. These intermediates can interact with various molecular targets, facilitating bond formation and cleavage. The pathways involved often depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
Dimethyltin dichloride: A precursor in the synthesis of various organotin compounds.
Tributyltin hydride: Commonly used in organic synthesis for radical reactions.
Uniqueness
Di-tert-butoxy(dimethyl)stannane is unique due to its combination of tert-butoxy and dimethyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in reactions requiring precise control over radical formation and propagation.
Propiedades
Número CAS |
59061-48-2 |
|---|---|
Fórmula molecular |
C10H24O2Sn |
Peso molecular |
295.01 g/mol |
Nombre IUPAC |
dimethyl-bis[(2-methylpropan-2-yl)oxy]stannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-4(2,3)5;;;/h2*1-3H3;2*1H3;/q2*-1;;;+2 |
Clave InChI |
MOPCUOXOCCDXEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Sn](C)(C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


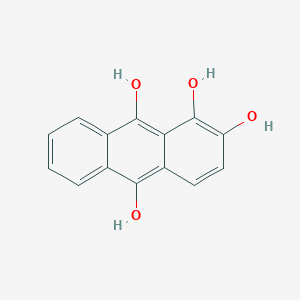
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
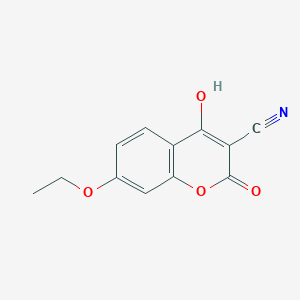
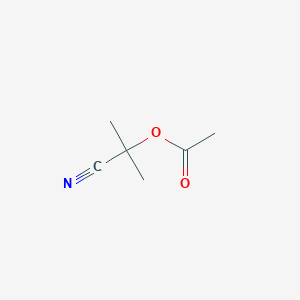
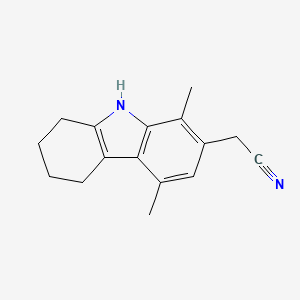
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
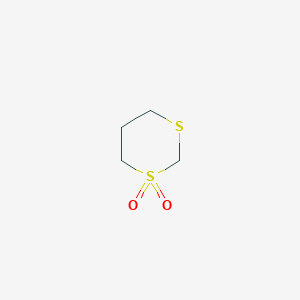


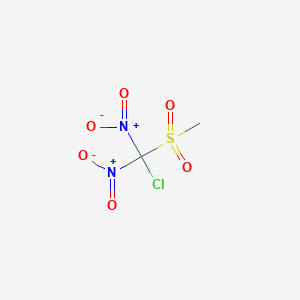
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


